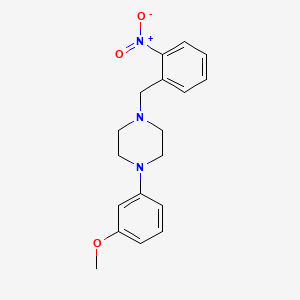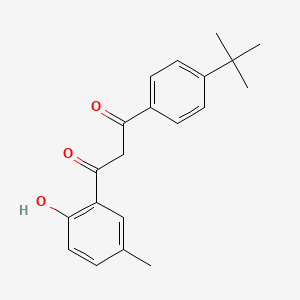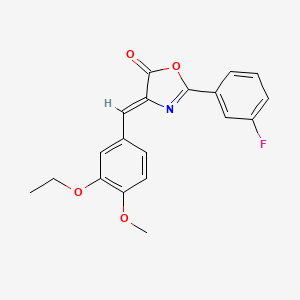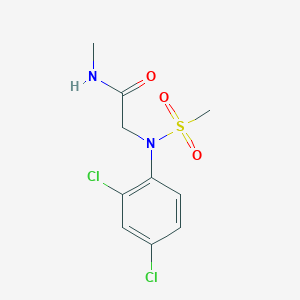
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves its interaction with the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine. This compound binds to these transporters and inhibits their activity, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This, in turn, leads to an increase in neurotransmission and a potential decrease in the symptoms of depression and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the dopamine transporter, followed by the norepinephrine transporter and the serotonin transporter. This suggests that this compound may have a greater effect on the dopaminergic system than the serotonergic system. This compound has also been shown to have a dose-dependent effect on the release of dopamine, with higher doses leading to a greater increase in dopamine release. However, the long-term effects of this compound on the dopaminergic system are still unknown.
实验室实验的优点和局限性
One advantage of using 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its high affinity for the monoamine transporters, which makes it a useful tool for studying the transporters' function. This compound can also be radiolabeled and used as a radioligand in PET imaging, allowing for the visualization of the transporters in vivo. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when using it in experiments.
未来方向
There are several future directions for the study of 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, including:
1. Further studies on the long-term effects of this compound on the dopaminergic system.
2. Investigation of the potential use of this compound in the treatment of Parkinson's disease.
3. Development of new synthesis methods for this compound to improve its purity and yield.
4. Investigation of the potential use of this compound as a radioligand in PET imaging.
5. Studies on the potential use of this compound in the treatment of other neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects. This compound has been shown to have potential applications in the treatment of depression, anxiety disorders, and Parkinson's disease. However, further studies are needed to fully understand its long-term effects and potential applications in other neurological disorders.
合成方法
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be synthesized using several methods, including the reaction of 1-(3-methoxyphenyl)piperazine with 2-nitrobenzyl chloride in the presence of a base. Another method involves the reduction of 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine using sodium dithionite. The purity of the synthesized compound can be determined using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and pharmacology. It has been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease due to its ability to increase the release of dopamine in the brain. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17-7-4-6-16(13-17)20-11-9-19(10-12-20)14-15-5-2-3-8-18(15)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUEZBBKSWSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)

![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)


![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)
![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)